(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol
CAS No.:
Cat. No.: VC18240645
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-propan-2-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | KGRGRVGAAGZGCB-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)C1=CC=CC=C1[C@@H](CO)N |
| Canonical SMILES | CC(C)C1=CC=CC=C1C(CO)N |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol is defined by the IUPAC name (2S)-2-amino-2-(2-propan-2-ylphenyl)ethanol, with the systematic name reflecting its absolute (S) configuration at the chiral center. The compound’s structure comprises:
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A 2-isopropylphenyl group (ortho-substituted aromatic ring).
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An ethanolamine backbone with hydroxyl (-OH) and primary amine (-NH2) groups on adjacent carbons.
Molecular Formula and Weight
The molecular formula C11H17NO corresponds to a molecular weight of 179.26 g/mol, as calculated from isotopic composition. Comparative analysis with its 4-isopropylphenyl analog (PubChem CID: 42579723) reveals identical molecular formulas but divergent stereoelectronic properties due to substituent positioning .
Table 1: Structural Comparison of Isopropyl-Substituted Amino Alcohols
Stereochemistry and Optical Activity
The (S) configuration at the chiral center is critical for interactions in enantioselective catalysis and biological systems. The ortho-isopropyl group introduces steric hindrance, altering the compound’s conformational flexibility compared to para-substituted analogs . The Canonical SMILES string CC(C)C1=CC=CC=C1C@@HN explicitly denotes the (S) configuration via the @@H notation.
Synthesis and Preparation
Synthetic Routes
(2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol is typically synthesized through stereoselective reduction of corresponding α-amino ketones or via resolution of racemic mixtures. Patent literature (e.g., WO2014136047A2) describes analogous methods for related 2-amino-1,3-propanediol derivatives, involving:
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Michael addition of nitromethane to α,β-unsaturated ketones.
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Chiral auxiliary-mediated synthesis to enforce the desired (S) configuration.
Key Reaction Steps
For this compound, a plausible pathway involves:
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Friedel-Crafts alkylation of benzene derivatives to install the isopropyl group.
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Mannich reaction to introduce the aminoethanol moiety.
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Enantiomeric enrichment via crystallization or chromatography .
Physicochemical Properties
Spectral Characteristics
While experimental spectra for this specific compound are unavailable, related amino alcohols exhibit:
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IR: Broad O-H and N-H stretches (~3300 cm⁻¹), C-N bends (~1350 cm⁻¹).
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NMR: Distinct splitting patterns for diastereotopic protons adjacent to the chiral center .
Solubility and Stability
The ortho-isopropyl group enhances hydrophobicity compared to para isomers, reducing aqueous solubility. Stability under acidic conditions is moderate due to protonation of the amine group.
Applications and Biological Relevance
Asymmetric Catalysis
Chiral amino alcohols serve as ligands in transition-metal catalysts for enantioselective reactions. The (S) configuration enables precise stereocontrol in aldol additions and epoxidations .
Pharmaceutical Intermediates
This compound is a potential precursor to β-blockers or neuromodulators, where the ortho-substituent may influence receptor binding affinity.
Research Findings and Future Directions
Comparative Studies
Table 2 highlights unresolved questions regarding the biological activity and catalytic efficiency of (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol compared to its isomers.
Table 2: Research Gaps and Proposed Studies
| Aspect | Current Knowledge Gap | Proposed Investigation |
|---|---|---|
| Catalytic Activity | Limited data on enantioselectivity | Screen in asymmetric hydrogenation |
| Toxicity | No in vitro cytotoxicity studies | MTT assays in mammalian cell lines |
| Solubility | Poor aqueous solubility | Co-crystallization with cyclodextrins |
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